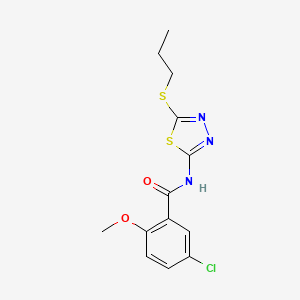

5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide” is likely an organic compound given its structure. It contains a benzamide group, which is common in many pharmaceutical drugs .

Synthesis Analysis

The synthesis of similar compounds usually involves the reaction of the corresponding amine with the acid chloride or anhydride of the acid part .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a benzamide, a thiadiazole ring, and a methoxy group .Chemical Reactions Analysis

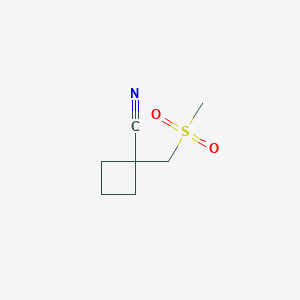

The chemical reactions that this compound can undergo would largely depend on the conditions and reagents present. For instance, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, similar compounds have a predicted boiling point of around 439°C and a density of approximately 1.192 g/cm3 .Scientific Research Applications

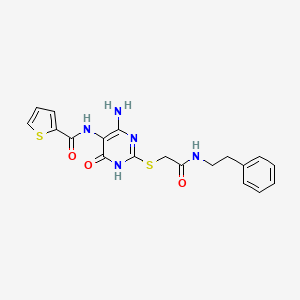

Synthesis and Biological Activities

Anti-inflammatory and Analgesic Agents : Research on the synthesis of novel benzodifuranyl, triazines, and thiadiazolopyrimidines derived from visnaginone and khellinone showed these compounds possess significant anti-inflammatory and analgesic activities. These findings suggest that related compounds, including thiadiazole derivatives, may also exhibit similar biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Agents : Studies on the synthesis of formazans from Mannich base of thiadiazole derivatives highlighted their moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Anticancer Activity : The facile synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups under microwave irradiation showed promising in vitro anticancer activity against various human cancer cell lines. This indicates that similar compounds might be explored for anticancer applications (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Nematocidal Activity : Novel oxadiazole derivatives containing a thiadiazole amide group were synthesized and evaluated for their nematocidal activities, showcasing compounds with significant effects against Bursaphelenchus xylophilus, suggesting potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Safety and Hazards

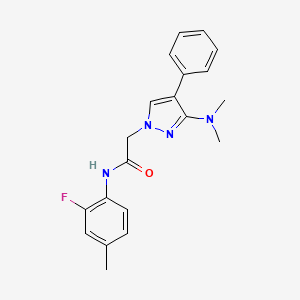

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzamide derivatives, it might interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Properties

IUPAC Name |

5-chloro-2-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S2/c1-3-6-20-13-17-16-12(21-13)15-11(18)9-7-8(14)4-5-10(9)19-2/h4-5,7H,3,6H2,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMXDFPJIADAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2820804.png)

![2-({[5-(2H-1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2820809.png)

![N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2820811.png)

![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)

![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2820820.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2820822.png)

![N-methyl-N-({[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2820823.png)

![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2820827.png)